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molecular formula C11H12O2 B8453399 2-Benzyl-3-butenoic acid CAS No. 114779-92-9

2-Benzyl-3-butenoic acid

Cat. No. B8453399
M. Wt: 176.21 g/mol
InChI Key: MNZZWRMTHMXOND-UHFFFAOYSA-N
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Patent
US04751296

Procedure details

A solution of hydroxylamine hydrochloride (0.455 g, 6.55 mmole) in 25 ml of absolute methyl alcohol and a solution of potassium hydroxide (0.85 g, 12.8 mmole) in 25 ml of absolute methyl alcohol were cooled to 0° C. and mixed together. A solution of 2-benzylbut-3-eneoic acid chloride, prepared as described in A above, in 10 ml of dry THF was added at 0° C. to the mixed solutions with stirring. The cooling bath was removed and the mixture was stirred at room temperature for 20 minutes. The pH of the mixture was adjusted to 4.0 with 5% hydrochloric acid and the mixture was evaporated to remove methyl alcohol. The aqueous concentrate was saturated with sodium chloride and extracted four times with 75 ml portions of ethyl acetate. The extracts were combined, washed with brine, dried over magnesium sulfate, filtered and evaporated to dryness. The 2-benzylbut-3-eneoic acid N-hydroxamide obtained as a pale brownish yellow oil was used without further purification in the following step.
Quantity
0.455 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
2-benzylbut-3-eneoic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.N[OH:3].[OH-].[K+].[CH2:6]([CH:13]([CH:17]=[CH2:18])[C:14](Cl)=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CO.C1COCC1>[CH2:6]([CH:13]([CH:17]=[CH2:18])[C:14]([OH:3])=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.455 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0.85 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
2-benzylbut-3-eneoic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)Cl)C=C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed together
ADDITION
Type
ADDITION
Details
was added at 0° C. to the mixed solutions
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
CUSTOM
Type
CUSTOM
Details
to remove methyl alcohol
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous concentrate
EXTRACTION
Type
EXTRACTION
Details
extracted four times with 75 ml portions of ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C(C(=O)O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04751296

Procedure details

A solution of hydroxylamine hydrochloride (0.455 g, 6.55 mmole) in 25 ml of absolute methyl alcohol and a solution of potassium hydroxide (0.85 g, 12.8 mmole) in 25 ml of absolute methyl alcohol were cooled to 0° C. and mixed together. A solution of 2-benzylbut-3-eneoic acid chloride, prepared as described in A above, in 10 ml of dry THF was added at 0° C. to the mixed solutions with stirring. The cooling bath was removed and the mixture was stirred at room temperature for 20 minutes. The pH of the mixture was adjusted to 4.0 with 5% hydrochloric acid and the mixture was evaporated to remove methyl alcohol. The aqueous concentrate was saturated with sodium chloride and extracted four times with 75 ml portions of ethyl acetate. The extracts were combined, washed with brine, dried over magnesium sulfate, filtered and evaporated to dryness. The 2-benzylbut-3-eneoic acid N-hydroxamide obtained as a pale brownish yellow oil was used without further purification in the following step.
Quantity
0.455 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
2-benzylbut-3-eneoic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.N[OH:3].[OH-].[K+].[CH2:6]([CH:13]([CH:17]=[CH2:18])[C:14](Cl)=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CO.C1COCC1>[CH2:6]([CH:13]([CH:17]=[CH2:18])[C:14]([OH:3])=[O:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0.455 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0.85 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
2-benzylbut-3-eneoic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)Cl)C=C
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed together
ADDITION
Type
ADDITION
Details
was added at 0° C. to the mixed solutions
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
CUSTOM
Type
CUSTOM
Details
to remove methyl alcohol
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous concentrate
EXTRACTION
Type
EXTRACTION
Details
extracted four times with 75 ml portions of ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C(C(=O)O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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